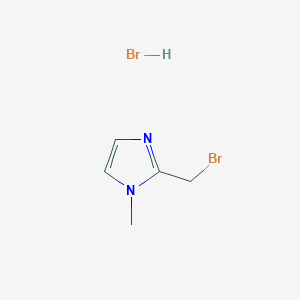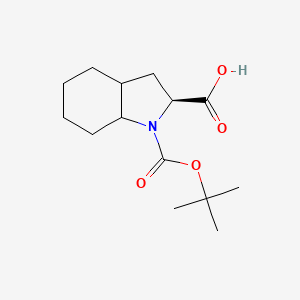
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Vue d'ensemble
Description
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It is a colorless liquid that is used as an intermediate in organic synthesis . It can be prepared from 2-aminopyridine via diazotization followed by bromination .
Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N and the SMILES representation is BrCC1=CC=CC=N1 .Physical And Chemical Properties Analysis
2-(Bromomethyl)pyridine hydrobromide is a white to pink to orange-brown powder or crystals . It has a melting point of 149-152 °C . It is soluble in methanol .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Systems
Researchers have utilized 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in regioselective reactions to develop efficient synthetic approaches for creating novel heterocyclic systems. These reactions involve the formation of C–S and C–N bonds and are accompanied by rearrangements of starting heterocycles, leading to a variety of potentially biologically active heterocyclic compounds (Amosova et al., 2018).
Development of Ionic Liquids for CO2 Capture
In another application, this compound has been used to synthesize new ionic liquids that incorporate a cation with an appended amine group. These ionic liquids have shown the capability to react reversibly with CO2, sequestering the gas as a carbamate salt. This application demonstrates the potential of using such ionic liquids for CO2 capture, offering a nonvolatile and water-independent solution comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).
Contribution to Polymer Science
The compound has also found applications in polymer science, where it has been used to nucleophilically substitute bromide in brominated polymers to form polyelectrolyte copolymers. These copolymers, consisting of mixed units of imidazolium, bromo, and double bond, exhibit water solubility without forming aggregates and have been explored as stabilizers in the polymerization of styrene and for their ionic conducting properties (Yuan et al., 2011).
Advanced Organic Syntheses
Further, this chemical has been integral in the synthesis of complex organic molecules, such as tetrahydropyrido[2,1-b]quinazolin-11-ones and tetrahydropyrido[1,2-a]quinazolin-6-ones, via thermal cyclization processes. These syntheses contribute to the broader field of organic chemistry by providing new routes to synthesize complex heterocyclic rings, which are of significant interest due to their potential pharmacological activities (Fantin et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGXWQWALPCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864074-91-8 | |
| Record name | 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3111870.png)



amine](/img/structure/B3111893.png)
